3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide
Description
3-(3-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is a synthetic amide derivative characterized by a 3-chlorophenyl group attached to a propanamide backbone. The nitrogen atom of the amide is substituted with a 2-cyclopropyl-2-hydroxy-2-phenylethyl group, introducing unique steric and electronic properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-18-8-4-5-15(13-18)9-12-19(23)22-14-20(24,17-10-11-17)16-6-2-1-3-7-16/h1-8,13,17,24H,9-12,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBYVYXPDYDLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is . The compound features a chlorophenyl group, a cyclopropyl moiety, and a hydroxyl group, which contribute to its biological activity.
Research indicates that compounds similar to 3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide exhibit various mechanisms of action that may include:
- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neurotransmission.
- Antimicrobial Activity : Demonstrated efficacy against various microbial strains.
Biological Activity Overview
Antimicrobial Activity
A study demonstrated that derivatives of similar compounds showed significant antimicrobial activity. For example, the inclusion complexes formed with cyclodextrins improved the solubility and bioactivity of the compounds against Staphylococcus aureus and Bacillus cereus . This suggests that structural modifications can enhance the efficacy of the parent compound.
Anticancer Potential
Research focusing on compounds with similar structures revealed promising anticancer properties. A derivative was shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This highlights the potential for 3-(3-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide to serve as a lead compound in cancer therapy.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares its 3-chlorophenylpropanamide core with several analogs, but substituent variations lead to distinct properties:
Physicochemical Properties
- The trifluoromethyl and nitro groups in ’s compound increase polarity but may reduce membrane permeability .
Hydrogen Bonding:
- The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to N-(3-chlorophenethyl) derivatives (), which lack polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
